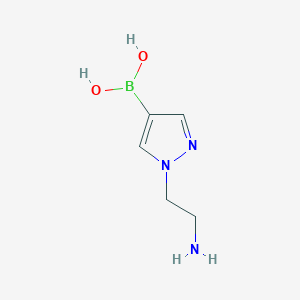

(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid

Description

(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid (CAS: 1141889-24-8) is a boronic acid derivative featuring a pyrazole ring substituted at the 1-position with a 2-aminoethyl group and at the 4-position with a boronic acid moiety. Its molecular formula is C₅H₁₀BN₃O₂, with a molecular weight of 154.96 g/mol . This compound requires storage at -20°C under inert conditions due to boronic acid sensitivity to moisture and oxidation .

Properties

IUPAC Name |

[1-(2-aminoethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BN3O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4,10-11H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUKTKFOMIASCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CCN)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237886 | |

| Record name | B-[1-(2-Aminoethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141889-24-8 | |

| Record name | B-[1-(2-Aminoethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141889-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[1-(2-Aminoethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of (1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. This compound is a subclass of organoboron compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials.

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. This reaction results in the formation of new carbon-carbon bonds, which can have significant downstream effects in various biochemical processes.

Pharmacokinetics

General properties of boronic acids suggest that they have a relatively stable, readily prepared, and generally environmentally benign nature. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction. This can lead to the synthesis of various organic compounds, which can have significant molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant Therefore, the reaction conditions can significantly influence the compound’s action, efficacy, and stability

Biological Activity

(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including antiproliferative effects, enzyme inhibition, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a pyrazole ring, which is known for its versatility in biological applications. The presence of the aminoethyl group enhances its solubility and interaction with biological targets.

Antiproliferative Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, a study evaluating the antiproliferative effects of several pyrazolo[4,3-c]pyridine derivatives reported low micromolar GI50 values against K562, MV4-11, and MCF-7 cancer cell lines. The most active compounds induced apoptosis through mechanisms involving poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and activation of caspase 9 .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 18 | K562 | 7.7 ± 2.6 |

| 19 | MV4-11 | 6.5 ± 1.3 |

| 20 | MCF-7 | 5.0 ± 1.8 |

| ... | ... | ... |

| 23 | K562 | 3.5 ± 1.2 |

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes:

- Acetylcholinesterase : Moderate inhibition was observed with an IC50 value of approximately 115.63 µg/mL.

- Butyrylcholinesterase : Higher inhibition was noted with an IC50 value of about 3.12 µg/mL.

- Antiurease and Antityrosinase Activities : Displayed IC50 values of 1.10 µg/mL and 11.52 µg/mL respectively, indicating significant enzyme inhibition potential .

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. A study reported that it exhibited a DPPH free radical scavenging activity with an IC50 value of approximately 0.14 µg/mL, indicating strong antioxidant potential . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Case Studies and Research Findings

In vivo studies have highlighted the compound's safety profile alongside its efficacy. It demonstrated minimal toxicity to healthy cell lines while exhibiting significant cytotoxic effects on cancerous cells such as MCF-7 with an IC50 of around 18.76 µg/mL .

Another study focused on the structure–activity relationship (SAR) of pyrazole derivatives, emphasizing how modifications can enhance biological activity against specific targets like meprin α and β enzymes, which are implicated in various pathological conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid, have gained attention for their anticancer properties. They can inhibit proteasomes, which are critical for protein degradation in cancer cells. The first FDA-approved boronic acid drug, bortezomib, demonstrates this mechanism, and derivatives like ixazomib have followed suit .

Table 1: Boronic Acids in Cancer Treatment

| Compound | Mechanism of Action | Approved Year | Indication |

|---|---|---|---|

| Bortezomib | Proteasome inhibitor | 2003 | Multiple myeloma |

| Ixazomib | Proteasome inhibitor | 2015 | Multiple myeloma |

| Vaborbactam | β-lactamase inhibitor | 2017 | Infections |

Antibacterial and Antiviral Properties

Research indicates that boronic acids exhibit antibacterial and antiviral activities. They can act as inhibitors of bacterial enzymes and viral proteases, making them potential candidates for new antimicrobial agents .

Organic Synthesis Applications

Suzuki-Miyaura Cross-Coupling Reactions

this compound can serve as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are vital for forming carbon-carbon bonds in organic synthesis. The compound's boron moiety facilitates the coupling process with various aryl halides, leading to the synthesis of complex organic molecules .

Table 2: Overview of Suzuki-Miyaura Cross-Coupling Reactions

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Aryl Halides | Pd catalyst, base (K2CO3) | 85-95 |

| Vinyl Halides | Pd catalyst, base (NaOH) | 80-90 |

| Heteroaryl Halides | Pd catalyst, base (KOAc) | 75-88 |

Case Studies

Case Study 1: Development of Anticancer Agents

A study explored the modification of existing anticancer drugs by incorporating boronic acid moieties. The introduction of this compound enhanced selectivity and potency against cancer cell lines compared to traditional compounds. This modification improved pharmacokinetic properties and reduced toxicity .

Case Study 2: Synthesis of Novel Antibiotics

In another study, researchers synthesized a series of compounds using this compound as a key intermediate. These compounds demonstrated significant antibacterial activity against resistant strains of bacteria, indicating the potential for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-Boronic Acid Derivatives

Substituent Effects on Physicochemical Properties

The nature of the substituent at the pyrazole 1-position significantly impacts electronic, steric, and solubility properties. Key comparisons include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The aminoethyl group (electron-donating) lowers the boronic acid's pKa compared to cyanoethyl (electron-withdrawing), enhancing reactivity at physiological pH .

- Solubility: Aminoethyl and methoxyethyl derivatives exhibit higher aqueous solubility than benzyl or cyanoethyl analogs due to polar functional groups.

- Stability: Methyl and benzyl derivatives are more stable under ambient conditions, while aminoethyl requires cryogenic storage .

Binding Affinity and Enzyme Inhibition

- Aminoethyl Derivative: The primary amine enables electrostatic interactions with biological targets, improving binding in enzymes like proteases or kinases. For example, aliphatic boronic acids (e.g., compound 2 in ) show inhibitory activity against penicillin-binding proteins (PBPs), where substituent polarity and charge modulate efficacy .

- Benzyl Derivative : The aromatic group facilitates interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors (). However, reduced solubility may limit bioavailability .

- Cyanoethyl Derivative: The electron-withdrawing cyano group increases Lewis acidity, enhancing diol-binding capacity (e.g., glucose sensors), but may reduce selectivity .

Pharmacological Potential

- Anticancer Activity: Boronic acids with polar substituents (e.g., aminoethyl) show enhanced cellular uptake and cytotoxicity in glioblastoma models (). The amine’s positive charge at physiological pH may improve membrane permeability .

- Antimicrobial Activity: Thiadiazole-pyrazole hybrids () demonstrate substituent-dependent efficacy, suggesting aminoethyl derivatives could optimize interactions with bacterial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.